molecular formula C9H12N2O2 B1581044 Ethyl 3,4-diaminobenzoate CAS No. 37466-90-3

Ethyl 3,4-diaminobenzoate

Cat. No. B1581044
CAS RN: 37466-90-3
M. Wt: 180.2 g/mol
InChI Key: NUJBTXFFJUGENN-UHFFFAOYSA-N
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Description

Ethyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C9H12N2O2 . It is used as a derivative of 4-aminobenzoate and has strong estrogenic activity . It is majorly used as a photo-initiator and finds application as an ultraviolet filter in sunscreens .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-diaminobenzoate is represented by the formula C9H12N2O2 . It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .


Physical And Chemical Properties Analysis

Ethyl 3,4-diaminobenzoate is a solid substance . It has a melting point of 108-113 °C . It is soluble in methanol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Enhancement of Direct Methanol Fuel Cells

  • Application : Enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells.
  • Method : In situ polymerization of 3,4-diaminobenzoic acid to form poly(2,5-benzimidazole) (ABPBI) on CB/PtRu particles, resulting in improved CO tolerance and stability of the particles.
  • Reference : (Yang, Yu, & Luo, 2016).

Synthesis of Functionalized Tetrahydropyridines

  • Application : Synthesizing highly functionalized tetrahydropyridines.
  • Method : Annulation reaction involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines with an organic phosphine catalyst.
  • Reference : (Zhu, Lan, & Kwon, 2003).

Synthesis of Orthogonally Protected Amino Acids

  • Application : Synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates for edeine analogs.
  • Method : Using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate.
  • Reference : (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Development of Conducting Polymers

  • Application : Developing conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives.
  • Method : Synthesizing various hybrid and derivative materials of PEDT for a range of applications including static charge dissipation films and electrode materials.
  • Reference : (Groenendaal, Jonas, Freitag, Pielartzik, & Reynolds, 2000).

Catalytic Applications

  • Application : Synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates.
  • Method : Using 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as an efficient catalyst.
  • Reference : (Safaei-Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Polymer Photodetectors Development

  • Application : Enhancing the detectivity of polymer photodetectors.
  • Method : Using modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers to depress dark current while maintaining photovoltaic properties.
  • Reference : (Zhang et al., 2015).

Safety And Hazards

Ethyl 3,4-diaminobenzoate is classified as an irritant . It can cause eye, skin, and respiratory tract irritation . In case of contact with eyes or skin, the affected area should be rinsed with plenty of water . If ingested or inhaled, medical aid should be sought .

properties

IUPAC Name

ethyl 3,4-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJBTXFFJUGENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332576
Record name ethyl 3,4-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-diaminobenzoate

CAS RN

37466-90-3
Record name ethyl 3,4-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4-Diaminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Five-percent palladium on carbon (0.50 g) was added to a solution of 4.00 g of ethyl 3-amino-4-nitro-benzoate in 100 ml of methanol, and the mixture was stirred in a hydrogen atmosphere at 50° C. for 16 hours. The solid material was separated through filtration, and the filtrate was concentrated to obtain ethyl 3,4-diaminobenzoate. Twenty milliliters of trifluoroacetic acid were added thereto, and the mixture was stirred at 60° C. for 2 hours. The reaction solution was concentrated, and chloroform was added thereto. The crystals precipitated were separated through filtration, and were dried to give 4.46 g of 5-ethoxycarbonyl-2-trifluoromethylbenzimidazole (157).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

One mole (152 g.) of 3,4-diaminobenzoic acid was stirred with 2 liters of ethanol in a Morton flask. Hydrogen chloride gas was passed through the stirred suspension for about 2 hours. As the gas was absorbed, the slurry became gel-like in character. Ethanol (500 ml.) was added to the reaction mixture to disperse the gel. The reaction mixture was refluxed 24 hours. The mixture was filtered and the filtrate was evaporated to dryness in vacuo. The filter cake and the filtrate residue were dissolved in 9 liters of water. The aqueous solution was made basic by the addition of solid sodium carbonate. The product precipitated from the basic solution. The material was filtered and dried to yield 130 grams of ethyl 3,4-diaminobenzoate.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-amino-4-hydroxybenzoate (2.5 g, 15 mmol) and methyl 4-formylbenzoate (2.46 g, 15 mmol) in methanol (75 mL) was stirred at rt overnight. The solvent was evaporated under reduced pressure and the remaining residue was dissolved in dichloromethane (150 mL). DDQ (3.5 g, 15.4 mmol) was added and the reaction mixture was stirred at rt for 1 h. Saturated NaHCO3 (200 mL) was added. The suspension was filtered off, the resulting solid was washed with saturated NaHCO3 (50 mL), water (50 mL), and ethyl acetate (100 mL) and dried in vacuo to give compound 1 (4 g, 86% yield) as yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods IV

Procedure details

76 g of 3,4-diaminobenzoic acid (0.5 mol) and 300 mL anhydrous ethyl alcohol were added to a three-necked bottle, to which 6 mL concentrated sulphuric acid was added slowly under stirring at room temperature. After refluxing for 3 h, the reaction was completed. After concentration under reduced pressure, the residual solution was poured into ice water. The resulting mixture was adjusted to pH 7 with saturated sodium carbonate aqueous solution. After sucking filtration and drying, 81.5 g solid was obtained. Yield: 90.4%. MS: 181(M+1).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4-diaminobenzoate
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Ethyl 3,4-diaminobenzoate
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Reactant of Route 5
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Ethyl 3,4-diaminobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,4-diaminobenzoate

Citations

For This Compound
55
Citations
B Köz, S Demic, S İçli - 2016 - earsiv.kmu.edu.tr
ASIAN JOURNAL OF CHEMISTRY ASIAN JOURNAL OF CHEMISTRY Page 1 ASIAN JOURNAL OF CHEMISTRY ASIAN JOURNAL OF CHEMISTRY http://dx.doi.org/10.14233/ajchem.…
Number of citations: 5 earsiv.kmu.edu.tr
W BLACKBURN, M DANZIG… - The Journal of …, 1961 - ACS Publications
a Prepared in 73.5% yield from I and acetic anhydride.» Prepared in 56% yield from II and acetic anhydride. 6 Prepared in 50% yield from III and acetic anhydride. a The infrared …
Number of citations: 21 pubs.acs.org
E Saljoughi - شانزدهمین کنگره ملی مهندسی شیمی ایران, 2019‎ - profdoc.um.ac.ir
In this work, a novel type of zinc-grafted functionalized mesoporous silica catalyst-SBA-15/EDAB-ZnII-was synthesized through the immobilization of zinc acetate on the modified surface …
Number of citations: 2 profdoc.um.ac.ir
CW Whitehead, JJ TRAVERSO… - The Journal of …, 1961 - ACS Publications
The mixed anhydride method had two definite ad-vantages over the symmetrical anhydride method. First, the mixed anhydride is very conveniently prepared in situ while the …
Number of citations: 11 pubs.acs.org
V Balaraju, S Kalyani… - Journal of Applicable …, 2019 - researchgate.net
A fast and efficient protocol have explored to access the various benzimidazole constituted chromenes from commercially available Ethyl-3, 4-diaminobenzoate. After subsequent …
Number of citations: 1 www.researchgate.net
V Balaraju, S Kalyani… - Journal of Appl icabl e …, 2019 - academia.edu
A fast and efficient protocol have explored to access the various benzimidazole constituted chromenes from commercially available Ethyl-3, 4-diaminobenzoate. After subsequent …
Number of citations: 0 www.academia.edu
H Azizian, K Pedrood, A Moazzam, Y Valizadeh… - Scientific reports, 2022 - nature.com
The control of postprandial hyperglycemia is an important target in the treatment of type 2 diabetes mellitus (T2DM). As a result, targeting α-glucosidase as the most important enzyme in …
Number of citations: 11 www.nature.com
S Erten, E Eren, S Icli - The European Physical Journal-Applied …, 2007 - cambridge.org
We report the characterization of 1,8-naphthalene benzimidazole comprising carboxyl group. We have fabricated dye-sensitized nanocrystalline TiO2 solar cell (DSSC) based on …
Number of citations: 16 www.cambridge.org
RF Motter, JW GATES Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
The enol acetates (V) were isolated in the reac-tion of ketene with I and II by crystallization from the reaction mixture; the enol acetate of III could not be obtained in this manner. The IV-…
Number of citations: 3 pubs.acs.org
KY Yeong, TS Chia, CK Quah, SC Tan - Journal of Chemical …, 2018 - Springer
The title compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate (5), was synthesized and its crystal structure was studied by single-crystal X-ray diffraction …
Number of citations: 1 link.springer.com

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